
2-(2-Furyl)azepane hydrochloride
Overview
Description
2-(2-Furyl)azepane hydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The compound is characterized by the presence of a furan ring attached to the azepane structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)azepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-furylamine with a suitable alkylating agent to form the azepane ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azepane ring can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated azepane derivatives.
Substitution: N-substituted azepane derivatives.
Scientific Research Applications
Pharmaceutical Applications
The primary applications of 2-(2-Furyl)azepane hydrochloride lie in pharmaceutical development due to its structural features that may influence biological activity.
- Drug Development : The compound's unique structure allows it to serve as a lead compound for developing new drugs targeting various diseases. Preliminary studies suggest that it may exhibit notable biological activities, including potential anti-inflammatory and analgesic effects.
- Mechanism of Action : Research indicates that this compound may modulate nuclear receptor activity, which is implicated in numerous diseases such as hyperlipidemia, diabetes mellitus, and cancer. This modulation can affect physiological processes, including triglyceride metabolism and cholesterol absorption .
- Therapeutic Potential : The compound has been studied for its potential use in treating conditions related to insulin resistance, hyperglycemia, and cardiovascular disorders. Its ability to interact with nuclear receptors suggests that it could be beneficial in managing metabolic syndromes and related disorders .
Synthesis and Reactivity
The synthesis of this compound involves several methodologies that highlight the versatility of azepane chemistry.
- Synthetic Routes : Various synthetic methods have been documented, emphasizing the compound's reactivity due to its functional groups. These reactions are essential for synthesizing analogs and exploring therapeutic uses.
- Reactivity Patterns : The presence of both azepane and furyl components allows for diverse chemical reactions typical of azepanes. These reactions can include nucleophilic substitutions and cyclization processes, which can lead to further modifications of the compound.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic viability.
- Interaction with Biological Systems : Studies are ongoing to evaluate the compound's behavior in biological environments. These investigations focus on its interactions with various biomolecules, which are critical for determining its pharmacokinetic and pharmacodynamic properties.
- Case Studies : Preliminary case studies have indicated that compounds similar to this compound exhibit varying degrees of biological activity. For instance, analogs like 1-(Furan-2-yl)azepane have shown potential analgesic effects, while others have demonstrated anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-(2-Furyl)azepane hydrochloride involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the azepane ring can modulate the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Furyl)pyrrolidine hydrochloride
- 2-(2-Furyl)piperidine hydrochloride
- 2-(2-Furyl)morpholine hydrochloride
Uniqueness
2-(2-Furyl)azepane hydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts
Biological Activity
2-(2-Furyl)azepane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a seven-membered saturated azepane ring fused with a furan moiety. This combination is believed to contribute to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₉H₁₁ClN
- Molecular Weight : Approximately 173.64 g/mol
- Structure : The compound features a furan ring attached to an azepane structure, enhancing its chemical reactivity and biological interactions.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and disruption of mitochondrial function.
-
Antimicrobial Properties :
- The compound has shown promise as an antimicrobial agent. Its structural components may interact with bacterial cell membranes or inhibit essential bacterial enzymes, although specific mechanisms remain to be fully elucidated.
-
Antiviral Potential :
- There is emerging evidence that this compound may act against viral infections. Similar compounds have been reported to inhibit viral replication by targeting viral proteases or other essential viral proteins.
The biological effects of this compound are likely mediated through several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Cell Signaling Modulation : It could alter signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress responses, it may enhance cellular defense mechanisms against oxidative damage.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Inhibits bacterial growth | |
Antiviral | Potential inhibition of viral replication |
Case Studies
-
Anticancer Study :
A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity compared to control treatments. -
Antimicrobial Assessment :
In vitro tests revealed that the compound exhibited inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. -
Viral Inhibition :
Research exploring the antiviral properties of structurally similar compounds indicated that they could effectively inhibit the main protease (Mpro) of SARS-CoV-2, providing a basis for further investigation into the antiviral potential of this compound.
Properties
IUPAC Name |
2-(furan-2-yl)azepane;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-5-9(11-7-3-1)10-6-4-8-12-10;/h4,6,8-9,11H,1-3,5,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFOUQZZPWMUKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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